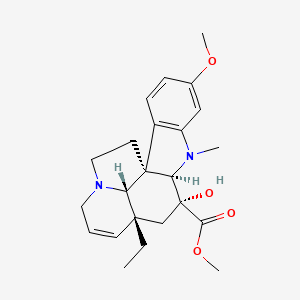
Deacetoxyvindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deacetoxyvindoline is a vinca alkaloid, an organic heteropentacyclic compound, a methyl ester and a tertiary alcohol. It derives from a vindoline. It is a conjugate base of a deacetoxyvindolinium(1+).
Aplicaciones Científicas De Investigación
Microbial Production
Recent advancements have demonstrated the potential for microbial synthesis of deacetoxyvindoline and its derivatives. A study highlighted the use of engineered yeast strains capable of producing vindoline and catharanthine, which can be chemically coupled to form vinblastine. This microbial approach aims to create a sustainable supply chain for these essential anti-cancer drugs, reducing reliance on traditional plant extraction methods .
Plant Tissue Culture
Plant tissue culture techniques have been employed to enhance the production of this compound. Various growth conditions and elicitors have been tested to optimize yields in Catharanthus roseus cultures.
Pharmacological Applications
This compound is pivotal in synthesizing semi-synthetic derivatives that exhibit potent anti-cancer activity:
- Vinblastine : A well-known anti-cancer drug derived from vindoline, effective against several types of cancer, including lymphoma and leukemia.
- Vincristine : Another derivative that is particularly effective in treating pediatric cancers.
Both compounds inhibit microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells.
Clinical Efficacy of Vinblastine and Vincristine
A clinical study evaluated the efficacy of vincristine combined with other agents in treating soft tissue sarcomas. The combination therapy significantly inhibited metastasis and improved survival rates among patients .
Synergistic Effects with Other Treatments
Research has indicated that vinorelbine, a derivative of vinblastine, shows promise when used alongside interferon therapy, enhancing therapeutic outcomes in advanced cancers .
Propiedades
Fórmula molecular |
C23H30N2O4 |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
methyl (1R,9R,10R,12R,19S)-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C23H30N2O4/c1-5-21-9-6-11-25-12-10-22(18(21)25)16-8-7-15(28-3)13-17(16)24(2)19(22)23(27,14-21)20(26)29-4/h6-9,13,18-19,27H,5,10-12,14H2,1-4H3/t18-,19+,21-,22+,23+/m0/s1 |
Clave InChI |
WNKDGPXNFMMOEJ-RNJSZURPSA-N |
SMILES |
CCC12CC(C3C4(C1N(CC4)CC=C2)C5=C(N3C)C=C(C=C5)OC)(C(=O)OC)O |
SMILES isomérico |
CC[C@]12C[C@@]([C@H]3[C@@]4([C@H]1N(CC4)CC=C2)C5=C(N3C)C=C(C=C5)OC)(C(=O)OC)O |
SMILES canónico |
CCC12CC(C3C4(C1N(CC4)CC=C2)C5=C(N3C)C=C(C=C5)OC)(C(=O)OC)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















